4,6-dimethyl-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine
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Overview
Description
4,6-dimethyl-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine is a synthetic compound with a molecular formula of C18H24N4S and a molecular weight of 328.48
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine typically involves the reaction of piperidine derivatives with thieno[3,2-c]pyridine intermediates. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4,6-dimethyl-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrimidine derivatives, such as:
- 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
- N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-methyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
Uniqueness
What sets 4,6-dimethyl-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine apart is its unique combination of the thieno[3,2-c]pyridine and piperidine moieties, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4S/c1-13-11-14(2)20-18(19-13)21-7-3-16(4-8-21)22-9-5-17-15(12-22)6-10-23-17/h6,10-11,16H,3-5,7-9,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVPPLAHJHRONL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)N3CCC4=C(C3)C=CS4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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